molecular formula C13H13N3O3S B5067480 2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole

2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole

Cat. No.: B5067480
M. Wt: 291.33 g/mol
InChI Key: FNEGNTHXSDVOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole is a compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, attached to a benzimidazole core. The presence of methoxy groups at the 5 and 6 positions of the benzimidazole ring and a thioether linkage to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole typically involves the formation of the isoxazole ring followed by its attachment to the benzimidazole core. One common method is the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves the formation of the thioether linkage, which can be achieved by reacting the isoxazole derivative with a suitable thiol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of 2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Thioether-linked heterocycles: Compounds with similar thioether linkages but different heterocyclic rings.

Uniqueness

2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole is unique due to the combination of its isoxazole ring, benzimidazole core, and thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-17-11-5-9-10(6-12(11)18-2)15-13(14-9)20-7-8-3-4-19-16-8/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEGNTHXSDVOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)SCC3=NOC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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